molecular formula C24H20N2O2S B2598123 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034564-72-0

3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2598123
CAS No.: 2034564-72-0
M. Wt: 400.5
InChI Key: CEUFUILRBFQGLG-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery, particularly in the development of kinase-targeted therapies. Its molecular architecture, featuring a benzamide core linked to a substituted pyridine and thiophene system, is frequently explored in the design of protein kinase inhibitors . Similar compounds with the N-benzylpyridine scaffold have demonstrated significant potential as selective ROS1 inhibitors, showing activity against resistant mutations and improved penetration of the central nervous system in preclinical studies . The incorporation of a benzyloxy group is a common strategy in lead optimization to modulate a compound's physicochemical properties, which can influence its bioavailability and metabolic stability . Researchers are investigating this compound and its analogs for applications in oncology and neurodegenerative diseases, where targeted kinase inhibition has emerged as a promising therapeutic strategy . This product is intended for research purposes to further elucidate signaling pathways and cellular mechanisms.

Properties

IUPAC Name

3-phenylmethoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c27-24(26-15-20-9-5-12-25-23(20)21-11-13-29-17-21)19-8-4-10-22(14-19)28-16-18-6-2-1-3-7-18/h1-14,17H,15-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUFUILRBFQGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 3-(benzyloxy)benzoic acid: This can be achieved through the benzyloxylation of 3-hydroxybenzoic acid.

    Formation of 2-(thiophen-3-yl)pyridine: This intermediate can be synthesized via a palladium-catalyzed cross-coupling reaction between 3-bromothiophene and 2-pyridylboronic acid.

    Coupling Reaction: The final step involves coupling 3-(benzyloxy)benzoic acid with 2-(thiophen-3-yl)pyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and analogues:

Compound Name Molecular Formula Substituents (Benzamide Position) Key Structural Features Biological Activity/Applications
Target Compound C27H22N2O2S 3-benzyloxy, N-(2-thiophen-3-yl pyridin-3-ylmethyl) Benzyloxy (lipophilic), thiophene-pyridine Hypothesized kinase/receptor modulation
BG15407 () C19H19N3OS 3-dimethylamino, N-(2-thiophen-3-yl pyridin-4-ylmethyl) Dimethylamino (polar), pyridine-4-yl Unspecified (structural analogue)
3a () C25H23N3O2S 4-thiophen-3-yl, piperazine-ethoxy-ethyl Piperazine-ethoxy linker D3 receptor ligand (32% yield)
Imatinib () C29H31N7O 4-methylpiperazinylmethyl, pyridinylpyrimidine Piperazine, pyrimidine DDR1/DDR2 and Bcr-Abl kinase inhibition
3-Butoxy Analogue () C25H23N3O4S 3-butoxy, N-benzothiazolyl-dioxolo Benzothiazole-dioxolo (electron-rich) Unspecified (metabolic stability focus)
Key Observations:

Thiophene-Pyridine vs. Piperazine Linkers: Compounds like 3a () use piperazine-ethoxy linkers to enhance solubility and receptor binding, whereas the target compound’s direct thiophene-pyridine linkage may favor compact binding pockets .

Synthetic Complexity :

  • Imatinib and nilotinib () incorporate pyrimidine and piperazine rings, requiring multi-step syntheses. The target compound’s synthesis likely involves amide coupling between 3-(benzyloxy)benzoic acid and (2-(thiophen-3-yl)pyridin-3-yl)methanamine, akin to methods in and .

Purification and Characterization

  • Chromatography: Analogous to and , normal-phase (silica gel) and reverse-phase (C18) chromatography may be required to isolate the target compound .
  • Spectroscopic Confirmation : 1H/13C NMR and HRMS would confirm structure, while X-ray crystallography (as in ) could resolve stereochemistry if needed .

Biological Activity

3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a benzamide structure with specific substitutions that may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is C24H20N2O2SC_{24}H_{20}N_{2}O_{2}S. The compound consists of a benzamide core substituted with a benzyloxy group and a thiophenyl-pyridinyl moiety, which may enhance its pharmacological properties.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The unique substitution pattern may allow it to modulate the activity of various biological targets, potentially influencing pathways involved in cell signaling, proliferation, or apoptosis.

Anticancer Activity

Research has indicated that compounds structurally related to 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance, similar benzamide derivatives have been shown to inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells . This suggests that the compound may also possess similar inhibitory effects on cancer cell proliferation.

Antiviral Potential

The compound's heterocyclic structure positions it as a candidate for antiviral activity. Heterocycles are prevalent in many antiviral agents, and studies have demonstrated that certain pyridine derivatives exhibit potent activity against viral infections . The specific interactions of 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide with viral proteins could be a focus for future research.

Comparative Analysis with Similar Compounds

To better understand the potential of 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, it is useful to compare it with other related compounds:

Compound NameStructureBiological Activity
Compound ABenzamide with methyl substitutionModerate anticancer activity
Compound BPyridine derivativeStrong antiviral effects
Compound CThiophene-benzamide derivativeHigh potency against KSP

This comparison highlights the unique structural features of 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide that may confer distinct biological activities.

Case Studies

  • KSP Inhibition : A study on related benzamides showed that they effectively inhibited KSP, resulting in cell cycle arrest in cancer models. The structure–activity relationship (SAR) analysis indicated that modifications similar to those in 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide could enhance potency .
  • Antiviral Activity : Research into pyridine-based compounds has revealed that certain substitutions can significantly enhance antiviral efficacy. Compounds with thiophene rings have shown improved activity against various viral targets, suggesting that 3-(benzyloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide might also exhibit similar benefits .

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